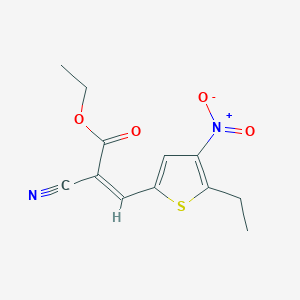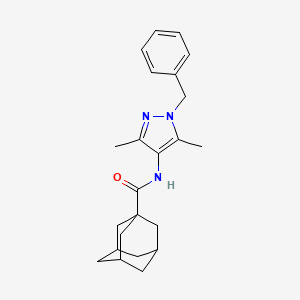![molecular formula C11H13BrN4O B10956416 6-bromo-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956416.png)
6-bromo-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-chloropyrimidine with isobutylamine, followed by cyclization with hydrazine hydrate to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 6-position, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Applications De Recherche Scientifique
6-Bromo-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and signal transduction pathways.
Mécanisme D'action
The mechanism of action of 6-Bromo-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signal transduction pathways by interacting with key proteins involved in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromoimidazo[1,5-a]pyridine: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile: Another related compound with a different functional group at the 3-position.
Uniqueness
Its ability to undergo various chemical reactions and its potential as an antitumor agent further highlight its uniqueness compared to similar compounds .
Propriétés
Formule moléculaire |
C11H13BrN4O |
|---|---|
Poids moléculaire |
297.15 g/mol |
Nom IUPAC |
6-bromo-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C11H13BrN4O/c1-7(2)4-14-11(17)9-3-10-13-5-8(12)6-16(10)15-9/h3,5-7H,4H2,1-2H3,(H,14,17) |
Clé InChI |
FYDKNKNAIFFODP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)C1=NN2C=C(C=NC2=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-5-(4-fluorophenyl)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10956335.png)


![N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B10956351.png)
![4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B10956352.png)
![N-benzyl-2-{2-ethoxy-6-iodo-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B10956359.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxamide](/img/structure/B10956360.png)
![Azepan-1-yl[1-(4-nitrophenyl)piperidin-4-yl]methanone](/img/structure/B10956367.png)
![(5-Ethylthiophen-2-yl)[7-(thiophen-2-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10956379.png)

![1-butyl-6-cyclopropyl-N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10956384.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide](/img/structure/B10956389.png)
![3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B10956407.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B10956421.png)
